![molecular formula C15H22N2O2 B1252736 10,17-Dioxosparteine CAS No. 52717-73-4](/img/structure/B1252736.png)
10,17-Dioxosparteine
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Overview
Description
10,17-Dioxosparteine is a natural product found in Pinus hartwegii and Lupinus mexicanus with data available.
Scientific Research Applications
Mass Spectrometry Analysis
In the realm of analytical chemistry, 10,17-Dioxosparteine, along with other oxosparteines, has been analyzed using Fast Atom Bombardment (FAB) mass spectrometry. This study provided insights into the mass spectral fragmentation pathways of oxosparteines, which is crucial for distinguishing positional isomers in this class of compounds (Jasiewicz & Wyrzykiewicz, 2011).
Biochemical Research
10,17-Dioxosparteine and related compounds have been synthesized and studied in biochemical contexts. For instance, a study on the one-step synthesis of a derivative of docosahexaenoic acid (DHA) utilizing soybean lipoxygenase demonstrated the versatility of this compound in enzymatic reactions (Butovich, 2006).
Cancer Research
While not directly related to 10,17-Dioxosparteine, studies on the ADAM family of proteins, including ADAM10 and ADAM17, reveal the broader context of biomedical research where similar compounds could play a role. ADAM proteins have been linked to cancer formation and progression, suggesting potential areas where derivatives of 10,17-Dioxosparteine might be relevant (Duffy et al., 2009).
Dermatological Applications
In dermatology, studies on compounds like 10,17-Dioxosparteine could be valuable. For example, research on the topical application of lutein, an antioxidant, for skin protection and repair, illustrates the potential for similar compounds in dermatological formulations (Mitri et al., 2011).
Neuroprotection and Inflammation
Research on docosanoids, related to DHA and potentially 10,17-Dioxosparteine, has shown their efficacy in inhibiting brain ischemia-induced inflammation and promoting neuroprotection. This suggests a potential therapeutic application for compounds in the same class (Marcheselli et al., 2003).
properties
CAS RN |
52717-73-4 |
---|---|
Product Name |
10,17-Dioxosparteine |
Molecular Formula |
C15H22N2O2 |
Molecular Weight |
262.35 g/mol |
IUPAC Name |
(1R,2R,9R,10S)-7,15-diazatetracyclo[7.7.1.02,7.010,15]heptadecane-8,16-dione |
InChI |
InChI=1S/C15H22N2O2/c18-14-10-9-11(13-6-2-4-8-17(13)14)15(19)16-7-3-1-5-12(10)16/h10-13H,1-9H2/t10-,11-,12-,13+/m1/s1 |
InChI Key |
BUJFCCGYEMOGKQ-LPWJVIDDSA-N |
Isomeric SMILES |
C1CCN2[C@H](C1)[C@H]3C[C@@H](C2=O)[C@@H]4CCCCN4C3=O |
SMILES |
C1CCN2C(C1)C3CC(C2=O)C4CCCCN4C3=O |
Canonical SMILES |
C1CCN2C(C1)C3CC(C2=O)C4CCCCN4C3=O |
synonyms |
10,17-dioxo-alpha-isosparteine 10,17-dioxo-beta-isosparteine 10,17-dioxosparteine 10,17-dioxosparteine, (7R-(7alpha,7aalpha,14alpha,14aalpha))-isomer 10,17-dioxosparteine, (7R-(7alpha,7abeta,14alpha,14abeta))-isome |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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